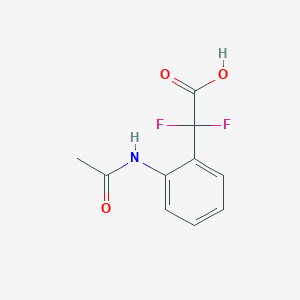

2-(2-Acetamidophenyl)-2,2-difluoressigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Wissenschaftliche Forschungsanwendungen

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with theInsulin-like growth factor 1 receptor (IGF-1R) . IGF-1R plays a crucial role in cellular processes such as growth, proliferation, and survival.

Mode of Action

It’s known that boronic acids and their esters, which this compound is a part of, are used inSuzuki–Miyaura (SM) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Biochemical Pathways

Compounds that interact with igf-1r can influence various cellular pathways, including those involved in cell growth and survival .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which could potentially affect their bioavailability.

Result of Action

Similar compounds have been shown to possess notable biological activity, including antibacterial and antifungal effects .

Action Environment

The action of 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-acetamidophenylboronic acid with difluoroacetic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoroacetic acid derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can react with the difluoroacetic acid group under basic conditions.

Major Products

The major products formed from these reactions include various difluoroacetic acid derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Acetamidophenyl)-2-oxoacetic acid: Similar structure but with an oxo group instead of difluoro.

2-(2-Acetamidophenyl)acetic acid: Lacks the difluoro substitution, leading to different reactivity and properties.

2-(2-Acetamidophenyl)-2,2-dichloroacetic acid: Contains dichloro instead of difluoro, affecting its chemical behavior.

Uniqueness

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct electronic and steric effects

Biologische Aktivität

2-(2-Acetamidophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with significant potential in pharmacological applications. Its unique structural features, including a difluoroacetic acid moiety and an acetamidophenyl group, enhance its biological activity by improving lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Biological Activity

The biological activity of 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid is primarily attributed to its interaction with various biological targets. The incorporation of fluorine atoms enhances its binding affinity to enzymes and receptors, which is crucial for its pharmacological efficacy. Research indicates that fluorinated compounds often exhibit improved selectivity and potency in biological systems due to their unique electronic properties and steric effects.

- Enzyme Interaction : The presence of fluorine can facilitate interactions with enzyme active sites, enhancing the compound's ability to inhibit or modulate enzymatic activity.

- Receptor Binding : The acetamido group contributes to increased solubility and may enhance the compound's ability to bind to specific receptors involved in various biological pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluorobenzoic Acid | Monofluorinated benzoic acid | Simpler structure; less complex interactions |

| Diflufenican | Difluorinated phenoxy herbicide | Specific agricultural applications |

| N-(3-Fluorophenyl)acetamide | Acetamide derivative with a fluorinated phenyl | Focused on analgesic properties |

| 4-Acetaminophenol | Acetaminophen derivative without fluorination | Widely used analgesic; lacks unique fluorine effects |

The dual incorporation of both acetamido and difluoro functionalities in 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid significantly alters its chemical behavior compared to these similar compounds.

Synthesis Methods

Various synthesis methods have been explored for 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid:

- Refluxing in Aqueous Acetone : A mixture of acetone and water (2:1) has been utilized for the synthesis, achieving high yields (up to 98%) under controlled conditions .

- Microwave-Assisted Synthesis : This method has been employed for efficient production, allowing for rapid heating and improved reaction times .

Yield and Purity

The purity of synthesized compounds is critical for biological testing. For instance, the synthesized compound exhibited melting points ranging from 170°C to 172°C, indicating high purity levels .

Pharmacological Studies

Several studies have investigated the pharmacological properties of 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid:

- Antimicrobial Activity : Research has shown that this compound exhibits notable antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid may also possess such properties due to structural similarities.

Molecular Docking Studies

Molecular docking simulations have predicted favorable interactions between 2-(2-Acetamidophenyl)-2,2-difluoroacetic acid and various biological targets, including receptors involved in inflammatory responses. These studies are essential for understanding the compound's potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(2-acetamidophenyl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c1-6(14)13-8-5-3-2-4-7(8)10(11,12)9(15)16/h2-5H,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQLRFGZNVTZHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.